molecular formula C24H23N3O4 B5218616 N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide

N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide

Cat. No. B5218616
M. Wt: 417.5 g/mol
InChI Key: NEHFCLAVWHUQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide, also known as FMP-NH2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been reported to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of COX-2 and MMPs. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which are important for cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of prostaglandins, which are known to play a role in inflammation. N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. This compound has also been reported to exhibit anti-tumor and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that is relatively easy to synthesize and purify. It has also been extensively studied for its potential applications in scientific research. However, there are also some limitations associated with the use of N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide in lab experiments. For example, its exact mechanism of action is not fully understood, and its biological effects may vary depending on the specific experimental conditions.

Future Directions

There are several future directions for the study of N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide. One potential direction is to further investigate its mechanism of action and its effects on different biological pathways. Another potential direction is to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, the development of new synthetic analogs of N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide may lead to the discovery of compounds with even greater biological activity and specificity.

Synthesis Methods

The synthesis of N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminophenyl-4-(2-furoyl)-1-piperazine. The final product is obtained by the reaction of the resulting amide with ammonia in methanol.

Scientific Research Applications

N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).

properties

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-17-4-6-18(7-5-17)22(28)25-20-10-8-19(9-11-20)23(29)26-12-14-27(15-13-26)24(30)21-3-2-16-31-21/h2-11,16H,12-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHFCLAVWHUQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.